2-(乙基氨基)-4-甲基-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

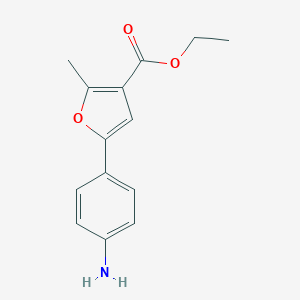

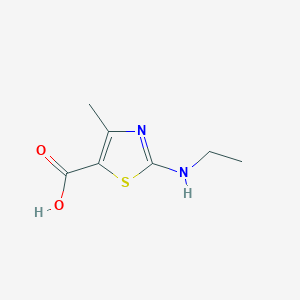

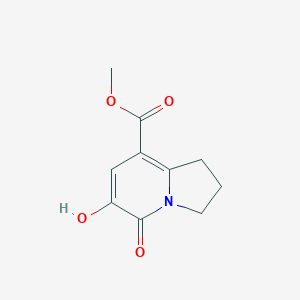

The synthesis of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves acylation, methylation, and subsequent deacetylation steps starting from 2-amino-4-methylthiazole-5-carboxylic acid derivatives. Specifically, acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid yields 2-acetyl(arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole followed by deacetylation results in 2-methylamino-4-methylthiazole-5-carboxylic acid. This compound can then be converted into its ethyl ester and further into 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives (Dovlatyan et al., 2004).

Molecular Structure Analysis

The molecular structure of related thiazole derivatives has been analyzed through crystallography, revealing the associations via hydrogen-bonded dimers consisting of N—H⋯N interactions, with additional interactions involving carboxylate O atoms. This structural analysis provides insight into the molecular arrangements and potential reactivity of thiazole compounds (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives participate in a range of chemical reactions, demonstrating their versatile chemical properties. For example, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate produces 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates, respectively. This method highlights the regioselective synthesis capabilities and wide-ranging isocyanide reactivity of thiazole compounds, offering a catalyst-free and rapid approach to diverse thiazole derivatives (Singh et al., 2022).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in various chemical processes. These properties are determined by the molecular structure and functional groups present in the compound. For instance, the crystallographic analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has revealed specific molecular associations that could influence its physical behavior (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and its involvement in cyclization reactions, are significant for its potential applications. The synthesis and reactions of thiazole derivatives illustrate their reactivity and potential as intermediates in the synthesis of more complex organic molecules (Dovlatyan et al., 2004).

科学研究应用

合成衍生物

2-(乙基氨基)-4-甲基-1,3-噻唑-5-羧酸衍生物被合成用于各种应用。例如,酰化和甲基化技术被用来生产衍生物,如2-乙酰(芳基磺酰)氨基衍生物和酯,这些衍生物在制药和农药领域有潜在应用(Dovlatyan et al., 2004)。

化学转化

这种化合物参与各种化学转化,例如转化为主要和次要酰胺衍生物。这些转化对于开发新的分子以潜在治疗用途至关重要(Peterlin-Mašič等,2000)。

药理学研究

在避免详细介绍药物使用和副作用的情况下,值得注意的是,噻唑羧酸的基本酯,包括2-(乙基氨基)-4-甲基-1,3-噻唑-5-羧酸衍生物,已被研究其药理学性质。这些研究有助于理解这些化合物在医学中的更广泛影响(Chance et al., 1946)。

结构分析

已进行了类似噻唑羧酸及其衍生物的详细结构分析和合成途径,这有助于理解它们的化学性质以及在材料科学等各个领域的潜在应用(Lynch & Mcclenaghan, 2004)。

微波辅助合成

这种化合物也用于微波辅助合成,这是一种现代技术,用于更快速、更高效的化学合成。这种方法对于快速药物发现和材料开发至关重要(Başoğlu等,2013)。

新化合物设计

它作为设计新化合物的构建块,如乙基-2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-羧酸酯,可能具有独特的性质和应用(Tang Li-jua, 2015)。

属性

IUPAC Name |

2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCWFYCMZBNCKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(S1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360613 |

Source

|

| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

162651-09-4 |

Source

|

| Record name | 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162651-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)